molecular formula C8H4Cl4F2 B15091839 1,4-Bis(dichlorofluoromethyl)benzene

1,4-Bis(dichlorofluoromethyl)benzene

Cat. No.: B15091839
M. Wt: 279.9 g/mol
InChI Key: JVOGYTKYZPYUEA-UHFFFAOYSA-N
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Description

1,4-Bis(dichlorofluoromethyl)benzene is an organic compound with the molecular formula C8H4Cl4F2 It is a derivative of benzene, where two hydrogen atoms are replaced by dichlorofluoromethyl groups at the 1 and 4 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Bis(dichlorofluoromethyl)benzene can be synthesized through several methods. One common approach involves the chlorination of terephthalaldehyde, followed by fluorination. The reaction conditions typically require the presence of a catalyst and controlled temperature to ensure the desired product is obtained .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale chlorination and fluorination processes. These methods are optimized for high yield and purity, utilizing advanced equipment and stringent quality control measures .

Chemical Reactions Analysis

Types of Reactions

1,4-Bis(dichlorofluoromethyl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include potassium fluoride (KF) and other nucleophiles.

    Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO4) can be used to oxidize the compound.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are employed for reduction reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with KF can yield 1,4-bis(difluoromethyl)benzene .

Scientific Research Applications

1,4-Bis(dichlorofluoromethyl)benzene has several applications in scientific research:

Mechanism of Action

The mechanism by which 1,4-Bis(dichlorofluoromethyl)benzene exerts its effects involves interactions with molecular targets and pathways. The compound’s dichlorofluoromethyl groups can participate in various chemical interactions, influencing the reactivity and stability of the molecule. These interactions are crucial for its applications in different fields .

Comparison with Similar Compounds

Similar Compounds

    1,4-Bis(trifluoromethyl)benzene: This compound is similar in structure but has trifluoromethyl groups instead of dichlorofluoromethyl groups.

    1,4-Bis(difluoromethyl)benzene: This compound is another derivative with difluoromethyl groups.

Uniqueness

1,4-Bis(dichlorofluoromethyl)benzene is unique due to its specific substitution pattern and the presence of both chlorine and fluorine atoms. This combination imparts distinct chemical properties, making it valuable for specialized applications in research and industry .

Properties

Molecular Formula

C8H4Cl4F2

Molecular Weight

279.9 g/mol

IUPAC Name

1,4-bis[dichloro(fluoro)methyl]benzene

InChI

InChI=1S/C8H4Cl4F2/c9-7(10,13)5-1-2-6(4-3-5)8(11,12)14/h1-4H

InChI Key

JVOGYTKYZPYUEA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(F)(Cl)Cl)C(F)(Cl)Cl

Origin of Product

United States

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